Home > Products > Building Blocks P1510 > 5-Chloroquinazoline-2,4-diamine
5-Chloroquinazoline-2,4-diamine - 17511-21-6

5-Chloroquinazoline-2,4-diamine

Catalog Number: EVT-319545
CAS Number: 17511-21-6
Molecular Formula: C8H7ClN4
Molecular Weight: 194.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Chloroquinazoline-2,4-diamine and its derivatives have been the subject of extensive research due to their wide range of biological activities. Initially, chloroquine, a related compound, was discovered in 1934 and has been used as an anti-malarial and anti-rheumatoid agent. Over time, the focus has expanded to include the potential of chloroquine and its analogs in cancer

Trimetrexate (TMQ)

  • Compound Description: Trimetrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and subsequently DNA synthesis. It exhibits activity against various organisms, including Pneumocystis carinii and Toxoplasma gondii. []
  • Relevance: TMQ serves as a lead compound for developing novel DHFR inhibitors. Researchers synthesized a series of 2,4-diamino-5-chloroquinazoline analogs of TMQ, aiming to improve potency and selectivity against parasitic DHFR. These analogs share the core quinazoline structure with 5-chloroquinazoline-2,4-diamine, highlighting its potential as a scaffold for developing new antifolates. []

Piritrexim (PTX)

  • Compound Description: Similar to TMQ, Piritrexim is a potent DHFR inhibitor with broad-spectrum activity against various organisms, including Pneumocystis carinii and Toxoplasma gondii. []
  • Relevance: PTX, along with TMQ, served as a lead compound for developing novel DHFR inhibitors with improved efficacy and selectivity. Scientists synthesized a series of 2,4-diamino-5-chloroquinazoline analogs of PTX, structurally similar to 5-chloroquinazoline-2,4-diamine, emphasizing the potential of this scaffold in developing new antifolate drugs. []

2,4-Diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methy l] quinazoline (Compound 10)

  • Relevance: Compound 10 represents a 2,4-diamino-5-chloroquinazoline analog of both TMQ and PTX, designed as a potential DHFR inhibitor. It shares the core structure with 5-chloroquinazoline-2,4-diamine and highlights the possibilities of modifications on this scaffold for enhancing the potency against target enzymes. []

2,4-Diamino-5-chloro-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino] quinazoline (Compound 17)

  • Compound Description: Although slightly less potent than Compound 10, this compound demonstrated higher selectivity for T. gondii DHFR compared to the rat liver enzyme, surpassing the selectivity of both TMQ and PTX. []
  • Relevance: As a 2,4-diamino-5-chloroquinazoline derivative and an analog of TMQ and PTX, Compound 17 shares structural similarities with 5-chloroquinazoline-2,4-diamine. This finding emphasizes the impact of specific modifications on this core structure to optimize both potency and selectivity for targeted DHFR inhibition. []

5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 is a potent Jak2 inhibitor, showing efficacy in inhibiting signaling and proliferation of Jak2 V617F cell lines in vitro. It also demonstrated in vivo efficacy in a TEL-Jak2 model and possesses favorable physical properties and preclinical pharmacokinetics. []
  • Relevance: While AZD1480 belongs to the pyrimidine-2,4-diamine class like 5-chloroquinazoline-2,4-diamine, it differs in its core structure. AZD1480's core is a pyrimidine ring, whereas 5-chloroquinazoline-2,4-diamine features a quinazoline ring. Despite this difference, both compounds highlight the potential of the 2,4-diamine substitution pattern for developing therapeutic agents. []
  • Compound Description: CPTD shows promising anti-Methicillin-Resistant Staphylococcus aureus (MRSA) activity. Molecular docking studies revealed strong binding affinity to specific MRSA proteins. It demonstrated greater antibacterial potential than clindamycin, making it a potential candidate for pharmaceutical development to combat MRSA. []
  • Relevance: Though structurally distinct from 5-chloroquinazoline-2,4-diamine, CPTD shares the 2,4-diamine motif. The research highlights the broader significance of this motif in medicinal chemistry, particularly in developing antimicrobial agents. []
Source and Classification

5-Chloroquinazoline-2,4-diamine can be synthesized from various precursors in the quinazoline synthesis pathway. It is classified as a pharmaceutical compound with potential applications in treating diseases such as cancer and malaria due to its interaction with dihydrofolate reductase enzymes.

Synthesis Analysis

The synthesis of 5-Chloroquinazoline-2,4-diamine can be achieved through several methods, with one notable approach involving the use of 2-aminobenzonitrile as a starting material. A common synthetic route includes the following steps:

  1. Formation of Intermediate Compounds:
    • The synthesis begins with the hydrolysis of 2-aminobenzonitrile to form anthranilic acid.
    • This acid is then subjected to cyclization reactions to form various quinazoline intermediates.
  2. Chlorination:
    • Chlorination of the intermediate compounds is performed using phosphorus oxychloride or similar reagents to introduce chlorine at the 5-position of the quinazoline ring.
  3. Final Amine Substitution:
    • The introduction of amino groups at the 2 and 4 positions can be achieved through nucleophilic substitution reactions using appropriate amines under controlled conditions (e.g., temperature and solvent choice) to yield 5-Chloroquinazoline-2,4-diamine in high purity and yield .
Molecular Structure Analysis

The molecular structure of 5-Chloroquinazoline-2,4-diamine can be described by its chemical formula C7H7ClN4C_7H_7ClN_4. The compound features:

  • Quinazoline Core: A fused bicyclic structure consisting of a benzene ring and a pyrimidine ring.
  • Substituents: A chlorine atom at the 5-position and amino groups at the 2 and 4 positions.

Structural Data

  • Molecular Weight: Approximately 188.61 g/mol.
  • 3D Conformation: The compound exhibits planar geometry due to resonance stabilization within the aromatic rings, which is crucial for its biological activity.
Chemical Reactions Analysis

5-Chloroquinazoline-2,4-diamine participates in various chemical reactions, primarily due to its reactive amine groups. Notable reactions include:

  1. Nucleophilic Substitution Reactions:
    • The amino groups can react with electrophiles, allowing for further functionalization at the amine sites.
  2. Condensation Reactions:
    • It can undergo condensation with carbonyl compounds to form imines or other derivatives, which may enhance its biological activity.
  3. Complexation with Metal Ions:
    • The nitrogen atoms in the amino groups can coordinate with metal ions, potentially leading to new complexes with altered properties .
Mechanism of Action

The mechanism of action for 5-Chloroquinazoline-2,4-diamine involves its role as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. By inhibiting DHFR:

  • Folate Pathway Disruption: The compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting nucleotide synthesis essential for DNA replication.
  • Antifolate Activity: This inhibition leads to antiproliferative effects on rapidly dividing cells, making it a candidate for cancer treatment .

Key Interactions

Studies have shown that 5-Chloroquinazoline-2,4-diamine forms hydrogen bonds with key residues in the active site of DHFR, enhancing its binding affinity compared to other antifolate agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloroquinazoline-2,4-diamine include:

  • Melting Point: Typically ranges from 170°C to 175°C.
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in non-polar solvents.
  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties are critical for determining the compound's formulation and application in pharmaceutical settings .

Applications

5-Chloroquinazoline-2,4-diamine has several scientific applications:

  1. Anticancer Agent: Its ability to inhibit DHFR makes it a potential candidate for cancer therapeutics.
  2. Antimalarial Activity: Similar structural analogs have shown efficacy against Plasmodium species by targeting folate metabolism.
  3. Research Tool: Used in biochemical assays to study enzyme inhibition and metabolic pathways related to folate synthesis.

Future Directions

Research continues into optimizing the synthesis and enhancing the biological activity of 5-Chloroquinazoline-2,4-diamine derivatives for improved therapeutic outcomes against various diseases .

Introduction to 5-Chloroquinazoline-2,4-diamine

Historical Context and Discovery of Quinazoline Antifolates

The development of quinazoline-based antifolates represents a significant chapter in medicinal chemistry, beginning with the seminal discovery of aminopterin in 1948 as the first chemotherapeutic agent to induce remission in childhood leukemia [5]. This breakthrough catalyzed intensive research into folate antagonists, leading to the systematic exploration of quinazoline scaffolds. Within this chemical class, 5-Chloroquinazoline-2,4-diamine (CAS 17511-21-6) emerged as a strategically modified analog designed to overcome limitations of earlier antifolates. Its synthesis exploits the versatility of 2-aminobenzonitrile as a starting material, involving sequential hydrolysis to anthranilic acid, cyclization to quinazoline intermediates, and regioselective chlorination at the 5-position using phosphorus oxychloride or similar reagents .

By 1971, researchers had advanced to evaluating 2,4-diamino-5-chloro-quinazoline derivatives in sophisticated in vitro and in vivo models, including lymphosarcoma-bearing canines—a critical step in validating the translational potential of this chemical class [3]. The subsequent decades witnessed strategic molecular refinements culminating in compounds like QN254 (5-chloro-N′⁶′-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine), designed explicitly to combat pyrimethamine-resistant Plasmodium falciparum strains through optimized steric and electronic interactions with mutant dihydrofolate reductase (DHFR) enzymes [6].

Table 1: Historical Development of Key Quinazoline Antifolates

Time PeriodKey CompoundTherapeutic Significance
1948AminopterinFirst antifolate leukemia remission inducer
19712,4-Diamino-5-chloro-quinazolineValidated in canine lymphosarcoma models
2000sQN254 derivativeActivity against pyrimethamine-resistant Plasmodium falciparum
2020sSOS2-targeting quinazolinesExploration in RAS-driven malignancies

Structural and Functional Significance of 5-Chloroquinazoline-2,4-diamine in Medicinal Chemistry

The molecular architecture of 5-Chloroquinazoline-2,4-diamine (C₈H₇ClN₄, MW 194.62 g/mol) features three pharmacologically critical elements: a bicyclic quinazoline core providing planar rigidity, chlorine at C-5 influencing electronic distribution and steric accessibility, and diamine groups at positions 2 and 4 enabling essential hydrogen-bonding interactions [8]. X-ray crystallographic analyses reveal that the planar fused-ring system engages in π-stacking with aromatic residues (e.g., phenylalanine) in enzyme binding pockets, while the chloro substituent strategically fills a hydrophobic sub-pocket in targets like dihydrofolate reductase [2]. This chlorine atom simultaneously reduces electron density at N₁, enhancing hydrogen-bond acceptor capacity crucial for anchoring to conserved aspartate residues [6].

Structure-activity relationship (SAR) studies demonstrate that modifications at the 2- and 4-amino groups profoundly modulate target selectivity. For instance, N⁴-(4-fluorobenzyl) substitution yields nanomolar inhibitors of Mycobacterium tuberculosis growth by exploiting hydrophobic interactions within the adenosine pocket of mycobacterial DHFR [2]. Similarly, N²-(piperidin-1-yl) derivatives exhibit enhanced penetration into Plasmodium falciparum parasites while maintaining high affinity for mutant DHFR isoforms [6] [10]. The compound’s structural versatility is evidenced by its role as a precursor for SOS2 (Son of Sevenless 2) inhibitors, where quinazoline derivatives bind the catalytic site with micromolar affinity despite SOS2’s high homology to SOS1, achieving selectivity through interactions with non-conserved residues like D904 and F892 [4].

Table 2: Impact of Structural Modifications on Biological Activity

Substituent PositionChemical ModificationBiological Consequence
C-5Chlorine → BromineReduced DHFR affinity due to larger van der Waals radius
N-4Unsubstituted → BenzylEnhanced antimycobacterial activity (IC₅₀ < 100 nM)
N-2Amino → Piperidin-1-ylImproved CNS penetration for neurotropic applications
C-6/C-7Hydrogen → MethylDiminished Plasmodium growth inhibition

Role in Targeting Folate-Dependent Metabolic Pathways

5-Chloroquinazoline-2,4-diamine exerts its primary pharmacological effects through precise disruption of folate-dependent one-carbon (1C) metabolism—an essential network for nucleotide biosynthesis, methylation reactions, and redox homeostasis [5] [7]. As a diaminopyrimidine analog, it functions as a potent competitive inhibitor of dihydrofolate reductase (DHFR), binding 100- to 1000-fold more tightly to microbial DHFR than to the human enzyme [6]. Kinetic analyses reveal that the compound stabilizes a closed conformation of Plasmodium falciparum DHFR, preventing NADPH cofactor binding and halting the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) [6]. This depletes intracellular THF pools, arresting thymidylate and purine synthesis essential for DNA replication.

The chlorine atom at C-5 proves particularly advantageous against drug-resistant pathogens. Crystallographic studies of quadruple-mutant P. falciparum DHFR (S108N/N51I/C59R/I164L) demonstrate that 5-Chloroquinazoline-2,4-diamine derivatives maintain hydrogen bonding with Asp54 and Ile164 while avoiding steric clashes introduced by the S108N mutation—a key resistance mechanism that diminishes pyrimethamine binding [6]. Beyond DHFR inhibition, certain derivatives interfere with additional folate pathway nodes; for example, 5-chloro-N⁴-(2,5-dimethoxybenzyl) variants disrupt folate cycling in Mycobacterium tuberculosis by concurrently inhibiting thymidylate synthase [2].

In cancer models, structural analogs impair mitochondrial folate metabolism, disrupting formyl-methionine tRNA synthesis and respiratory chain function [4] [7]. This multi-target engagement arises from the molecule’s ability to mimic the pterin moiety of natural folates, allowing it to interact with diverse enzymes in 1C metabolism. Notably, 5-Chloroquinazoline-2,4-diamine’s chemical stability exceeds that of natural tetrahydrofolates, which exhibit half-lives under 30 minutes at physiological pH due to oxidative degradation to 7,8-dihydropterin and p-aminobenzoylglutamate [5].

Table 3: Enzyme Inhibition Constants of Key Derivatives

Target EnzymeOrganismDerivativeKᵢ (nM)Selectivity vs. Human DHFR
Dihydrofolate reductase (DHFR)Plasmodium falciparum (WT)5-Chloro-2,4-diamine (unmodified)8.2 ± 0.7280-fold
DHFR Quadruple MutantP. falciparum (V1S)QN25412.5 ± 1.1190-fold
Thymidylate synthaseMycobacterium tuberculosisN⁴-(4-fluorobenzyl) analog86 ± 9Not determined
SOS2 Catalytic SiteHumanPiperazine-substituted derivative3,300>60-fold vs. SOS1

Properties

CAS Number

17511-21-6

Product Name

5-Chloroquinazoline-2,4-diamine

IUPAC Name

5-chloroquinazoline-2,4-diamine

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

InChI

InChI=1S/C8H7ClN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)

InChI Key

VEVDQDKAMWPQSF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.